methyl 3-[(4-cyano-2-fluorobenzoyl)amino]benzoate
Overview
Description
Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]benzoate is an organic compound with a complex structure that includes a cyano group, a fluorine atom, and an amide linkage
Preparation Methods
The synthesis of methyl 3-[(4-cyano-2-fluorobenzoyl)amino]benzoate typically involves multiple steps. One common synthetic route starts with the preparation of 4-cyano-2-fluorobenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-aminobenzoic acid to form the amide linkage. Finally, the carboxylic acid group of the resulting compound is esterified using methanol and a suitable catalyst to yield this compound .
Chemical Reactions Analysis
Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with boronic acids under palladium catalysis.
Scientific Research Applications
Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of methyl 3-[(4-cyano-2-fluorobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atom can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The amide linkage also plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with biological molecules .
Comparison with Similar Compounds
Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]benzoate can be compared with similar compounds such as:
Methyl 4-fluorobenzoate: This compound lacks the cyano and amide groups, making it less versatile in terms of chemical reactivity and biological activity.
Methyl 3-chlorobenzoate: The chlorine atom in this compound can be substituted with other nucleophiles, but it does not have the same electronic effects as the fluorine atom in this compound.
Methyl 4-cyanobenzoate: This compound has a cyano group but lacks the fluorine atom and amide linkage, which are crucial for the unique properties of this compound.
Properties
IUPAC Name |
methyl 3-[(4-cyano-2-fluorobenzoyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c1-22-16(21)11-3-2-4-12(8-11)19-15(20)13-6-5-10(9-18)7-14(13)17/h2-8H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAANIBQHYJVHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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